molecular formula C18H26N2O2 B11158635 1-(3,4-dimethylphenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(3,4-dimethylphenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11158635
M. Wt: 302.4 g/mol
InChI Key: RPCCBRUFBWOYIQ-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure It is characterized by the presence of a pyrrolidine ring, a carboxamide group, and various alkyl and aryl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Carboxamide Group: This step involves the reaction of the pyrrolidine intermediate with an appropriate amine, such as 2-methylbutan-2-amine, under conditions that promote amide bond formation.

    Aryl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the ketone group to an alcohol.

    Substitution: The aryl and alkyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with modified aryl or alkyl groups.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-dimethylphenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3,4-dimethylphenyl)-1-[4-(2-methylbutan-2-yl)phenyl]methanamine: Similar structure but different functional groups.

    1-(3,4-dimethylphenyl)ethylamine: Similar aryl and alkyl groups but different core structure.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H26N2O2/c1-6-18(4,5)19-17(22)14-10-16(21)20(11-14)15-8-7-12(2)13(3)9-15/h7-9,14H,6,10-11H2,1-5H3,(H,19,22)

InChI Key

RPCCBRUFBWOYIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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